molecular formula C19H22O4S B1444475 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde CAS No. 1000413-84-2

2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde

Cat. No.: B1444475
CAS No.: 1000413-84-2
M. Wt: 346.4 g/mol
InChI Key: DRHXNWOFLLDTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde is an organic compound with the molecular formula C19H22O4S It is a biphenyl derivative featuring a carbaldehyde group, a methylsulfonyl propoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carboxylic acid.

    Reduction: 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • **2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-yl)methanol
  • **2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carboxylic acid

Uniqueness

2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the aldehyde and methylsulfonyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-13H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXNWOFLLDTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4′-hydroxy-2′,6′-dimethylbiphenyl-3-carbaldehyde (2.26 g, 10.0 mmol) and 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (3.51 g, 12.0 mmol) in N,N-dimethylformamide (20 mL) was added potassium carbonate (1.80 g, 13.0 mmol), and the mixture was stirred at 90° C. for 24 hr under nitrogen atmosphere. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed successively with 1 M aqueous sodium hydroxide solution and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=40:60+80:20), and the obtained crystals were recrystallized from heptane-ethyl acetate to give the title compound. (2.68 g, yield 77%) as colorless crystals.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene (15.00 g), 3-formylphenylboronic acid (7.38 g), tripotassium phosphate (19.83 g), palladium carbon (3.0 g) and 2,2′-bis-(diphenylphosphino)-1,1′-binaphthyl (1.16 g) were added to dimethyl sulfoxide (150 mL) and water (75 mL), and the mixture was stirred at 80° C. for 5 hr. Activated carbon (1.5 g) was added, and the mixture was filtered with heating at 80° C. to remove the insoluble material. The filtrate was cooled to room temperature and stirred for 5 hr. The filtrate was cooled to 10° C. or below and stirred for 2 hr. Water (120 mL) was added dropwise, and the mixture was stirred for 1 hr. Water (150 mL) was added dropwise, and the mixture was stirred for 1 hr. The crystallized solid was collected by filtration, and the solid was washed with water (150 mL), and dried under reduced pressure to give 2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-carbaldehyde (15.43 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene (50.0 g) and 3-formylphenylboronic acid (24.5 g, 1.05 eq) were dissolved in dimethyl sulfoxide (500 mL), and 10% Pd—C (PE type) (725.0 mg, 0.2 mol %) and 1,1′-bis(diphenylphosphino)ferrocene (171.6 mg, 0.2 mol %) were added. After nitrogen substitution, a deaeration operation was performed under reduced pressure three times, and the mixture was stirred at inside temperature 80±5° C. for 1 hr. A solution of separately prepared tripotassium phosphate (66.1 g, 2.0 eq)/water (250 mL) was added to the reaction mixture at the same temperature, and the mixture was stirred at the same temperature for 4.5 hr. After cooling to 60° C., the mixture was partitioned. To the organic layer was added ethyl acetate (175 mL), and the mixture was cooled to 30° C. Pd—C was filtered off, and washed with ethyl acetate (125 mL). To the filtrate was added 10% brine (300 mL), and the mixture was partitioned. The aqueous layer was extracted with ethyl acetate (300 mL). The organic layers were combined and washed with 10% brine (300 mL×2). The organic layer was concentrated to about 150 mL, to the residue was added ethyl acetate (300 mL), and the mixture was concentrated to about 150 mL. To the residue were added ethyl acetate (250 mL) and activated carbon Shirasagi A (5 g), and the mixture was stirred for 30 min. The activated carbon was filtered off, and washed with ethyl acetate (150 mL). The filtrate was concentrated to about 150 mL, and the mixture was stirred at room temperature overnight. Heptane (750 mL) was added dropwise, and the mixture was stirred at room temperature for 2 hr. The crystals were filtered, and washed with ethyl acetate/heptane (25 mL/125 mL). The crystal was dried at 60° C. under reduced pressure to give the title compound (46.9 g, yield 90.0%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
tripotassium phosphate
Quantity
66.1 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
725 mg
Type
catalyst
Reaction Step Three
Quantity
171.6 mg
Type
catalyst
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
Reactant of Route 5
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.